molecular formula C8H15NO2 B1415276 (R)-Methyl 2-(pyrrolidin-1-yl)propanoate CAS No. 371208-66-1

(R)-Methyl 2-(pyrrolidin-1-yl)propanoate

Cat. No.: B1415276
CAS No.: 371208-66-1
M. Wt: 157.21 g/mol
InChI Key: BCYHICYAWLIZRU-SSDOTTSWSA-N
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Description

®-Methyl 2-(pyrrolidin-1-yl)propanoate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(pyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-(pyrrolidin-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

®-Methyl 2-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-1-yl)acetate
  • Ethyl 2-(pyrrolidin-1-yl)propanoate
  • Methyl 2-(pyrrolidin-1-yl)butanoate

Uniqueness

®-Methyl 2-(pyrrolidin-1-yl)propanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. This chiral specificity can be crucial in applications where enantioselectivity is important, such as in drug development .

Properties

IUPAC Name

methyl (2R)-2-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYHICYAWLIZRU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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